Product packaging for GLG-801(Cat. No.:)

GLG-801

Cat. No.: B1574617
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GLG-801 is a potent, small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein . Originally investigated as a repurposed oncology drug, its primary mechanism of action involves blocking the activity of the STAT3 transcription factor, which is constitutively active in many cancer types . By inhibiting STAT3, this compound disrupts key oncogenic signaling pathways, leading to the suppression of cancer cell division, induction of apoptosis (programmed cell death), inhibition of metastasis, and reduction of tumor angiogenesis (formation of new blood vessels) . Furthermore, by blocking STAT3, a known modulator of the tumor microenvironment, this compound can help counteract the immune-suppressive effects of tumors and may enhance anti-tumor immunity . Its research value is significant in oncology, particularly for studying STAT3-driven cancers such as certain leukemias, breast cancers, and solid tumors . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GLG-801;  GLG 801;  GLG801; 

Origin of Product

United States

Glg 801: Mechanism of Action and Molecular Interactions

Identification of GLG-801 as a STAT3 Inhibitor

This compound is a compound identified as a direct inhibitor of the STAT3 signaling pathway. glgpharma.comglgpharma.com It is part of a pipeline of molecules developed to target STAT3-driven diseases. glgpharma.com Research and development efforts have focused on distinct points of intervention within the STAT3 pathway, leading to a portfolio of inhibitors with different mechanisms of action. glgpharma.comglgpharma.com this compound was specifically developed to block the final step of the STAT3 signaling cascade: the binding of activated STAT3 to DNA in the cell nucleus. glgpharma.comglgpharma.com This distinguishes it from other inhibitors that target earlier events in the pathway, such as phosphorylation or dimerization. glgpharma.com

Primary Molecular Mechanism: Inhibition of pSTAT3-DNA Binding

The canonical activation of STAT3 involves several sequential steps. First, upon stimulation by cytokines or growth factors, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705). nih.govnih.gov This phosphorylation event triggers the formation of STAT3 homodimers, where two phosphorylated STAT3 (pSTAT3) monomers bind to each other. nih.govfrontiersin.org These pSTAT3 dimers are then translocated from the cytoplasm into the nucleus. glgpharma.comfrontiersin.org Once in the nucleus, the pSTAT3 dimer functions as a transcription factor, binding to specific DNA sequences to initiate the expression of target genes. glgpharma.comnih.gov

The primary molecular mechanism of this compound is the direct inhibition of this final, critical step. glgpharma.comglgpharma.com It prevents the activated pSTAT3 dimer from physically binding to its DNA recognition sites within the nucleus. glgpharma.com By blocking this interaction, this compound effectively shuts down the transcriptional activity of STAT3, even in cells where STAT3 is constitutively phosphorylated and dimerized. glgpharma.comglgpharma.com

For a transcription factor like STAT3 to regulate gene expression, it must recognize and bind to specific, short DNA sequences known as transcription factor recognition sequences or binding sites. nih.govnih.gov These sites are typically located in the promoter or enhancer regions of its target genes. The binding of the pSTAT3 dimer to these sequences is a prerequisite for recruiting the cellular machinery needed to transcribe the gene into messenger RNA (mRNA). glgpharma.com

This compound functions by interfering with this recognition and binding process. glgpharma.comglgpharma.com By targeting the DNA-binding domain of STAT3 or the DNA interface, this compound prevents the stable association between the pSTAT3 dimer and its consensus sequence on the DNA. glgpharma.comnih.gov This disruption effectively silences the STAT3 signal at its ultimate destination, preventing the initiation of gene transcription. glgpharma.comglgpharma.com

The inhibition of pSTAT3-DNA binding by this compound has a direct impact on the expression of a wide array of STAT3 target genes. glgpharma.comglgpharma.com These genes are crucial for the development and progression of many cancers, as they regulate key processes such as cell cycle progression, cell survival (anti-apoptosis), and angiogenesis. researchgate.netnih.gov Research on STAT3 inhibitors has shown that blocking STAT3 signaling leads to the downregulation of critical survival proteins and cell cycle regulators. nih.govnih.gov

Key STAT3 target genes whose expression is inhibited by blocking the pathway include:

Cyclin D1: A protein that promotes cell cycle progression. nih.govnih.gov

Bcl-xL and Bcl-2: Anti-apoptotic proteins that prevent programmed cell death. nih.govnih.gov

Survivin: An inhibitor of apoptosis protein. nih.govnih.gov

By preventing the transcription of these and other target genes, this compound can halt the uncontrolled proliferation and survival signals that are characteristic of cancer cells with hyperactive STAT3. glgpharma.com

Comparative Analysis of STAT3 Inhibitory Strategies

The STAT3 signaling pathway offers multiple points for therapeutic intervention. GLG-Pharma and other research entities have developed inhibitors that target three distinct stages: phosphorylation, dimerization, and DNA binding. glgpharma.comglgpharma.com this compound's mechanism of targeting DNA binding is a key differentiator from other strategies. glgpharma.com

Inhibitor ClassExample Compound(s)Targeted StepImmediate Molecular Consequence
Phosphorylation InhibitorGLG-101Initial activation of STAT3 monomer in the cytoplasmPrevents the addition of a phosphate (B84403) group to Tyr705, blocking STAT3 activation at the source.
Dimerization InhibitorGLG-202, GLG-302Formation of pSTAT3-pSTAT3 dimersPrevents two phosphorylated STAT3 monomers from binding together, inhibiting nuclear translocation.
DNA-Binding InhibitorThis compoundBinding of the activated pSTAT3 dimer to DNA in the nucleusBlocks the final step of the signaling cascade, preventing gene transcription.

Phosphorylation inhibitors, such as GLG-101, target the very first step in the STAT3 activation cascade. glgpharma.com They are designed to prevent the action of upstream kinases (like Janus kinases, JAKs) that phosphorylate STAT3 at its Tyr705 residue. nih.govnih.gov By blocking this initial activation step, these inhibitors ensure that STAT3 remains in its inactive, monomeric state in the cytoplasm, thereby preventing all downstream events. nih.gov In contrast, this compound does not interfere with STAT3 phosphorylation or the upstream kinases; it acts much further downstream, allowing STAT3 to be phosphorylated and dimerized but neutralizing its effect at the nuclear level. glgpharma.comglgpharma.com

Dimerization inhibitors, including GLG-202 and GLG-302, represent an intermediate point of intervention. glgpharma.comglgpharma.comglgpharma.com These molecules are designed to target the SH2 domain of STAT3, which is essential for the reciprocal binding of two phosphorylated STAT3 monomers. frontiersin.orgnih.gov By blocking the formation of the pSTAT3 homodimer, these inhibitors prevent the activated complex from forming and subsequently moving into the nucleus. glgpharma.commoffitt.org this compound's mechanism is distinct because it does not prevent dimerization. glgpharma.comglgpharma.com Instead, it allows the pSTAT3 dimer to form and enter the nucleus but renders it inactive by blocking its ability to engage with the genome. glgpharma.com This makes this compound a direct inhibitor of STAT3's ultimate function as a transcription factor. glgpharma.comglgpharma.com

Differentiation from STAT3 Protein Synthesis Inhibitors

Inhibitors of STAT3 protein synthesis, such as Napabucasin (BBI608), function "upstream" relative to this compound's point of action. nih.gov These agents suppress the expression of the STAT3 protein, which can also involve blocking STAT3-mediated transcription. nih.gov By decreasing the synthesis of the STAT3 protein, these inhibitors reduce the total pool of STAT3 available for activation and subsequent signaling. This contrasts with this compound's mechanism, which does not eliminate the protein but rather renders the existing, activated protein incapable of performing its function as a transcription factor.

Another class of inhibitors, antisense oligonucleotides, also functions by preventing protein synthesis, but through a different molecular interaction. researchgate.net These agents are designed to bind to STAT3 messenger RNA (mRNA), leading to its degradation and thereby preventing the translation of the mRNA into protein. researchgate.net This again differs from this compound, which targets the protein itself, not its mRNA precursor. The distinction is crucial: this compound allows for the formation and activation of the STAT3 protein but blocks its final action, whereas synthesis inhibitors prevent the protein from being created in the first place. glgpharma.comnih.gov

FeatureThis compoundSTAT3 Protein Synthesis Inhibitors (e.g., Napabucasin)
Primary Target Activated STAT3 ProteinRibosomes translating STAT3 mRNA / STAT3 gene transcription
Point of Intervention DNA BindingProtein Synthesis
Effect on STAT3 Protein Levels No direct effect on protein quantityReduction in total cellular STAT3 protein
Mechanism Blocks the binding of STAT3 to DNA promoter regionsPrevents the translation of STAT3 mRNA into protein or suppresses gene expression

Repurposed Compound Origin and Implications for Research

This compound is identified as a repurposed drug, a classification that carries significant implications for its research and development trajectory. glgpharma.com Drug repurposing, also known as drug repositioning, is a strategy that involves identifying new therapeutic uses for existing drugs that are outside the scope of the original medical indication. technologynetworks.com This approach offers several advantages that can accelerate the drug development process. nih.govfrontiersin.org

One of the primary benefits of repurposing a compound like this compound is the existence of a pre-established safety and pharmacokinetic profile. nih.govfrontiersin.org Since the drug has likely already undergone extensive preclinical testing and early-phase human clinical trials for its original indication, a substantial amount of data on its safety, tolerability, and how it is absorbed, distributed, metabolized, and excreted by the body is already available. frontiersin.org This pre-existing data can significantly reduce the time and costs associated with the early stages of drug development. technologynetworks.com For researchers, this means that efforts can be more directly focused on evaluating the efficacy of this compound for its new indication as a STAT3 inhibitor.

The repurposed nature of this compound also has the potential to streamline the regulatory pathway. nih.gov Under regulations such as the U.S. FDA's 505(b)(2) pathway, a company can rely on data not developed by the applicant, which can expedite the approval process. glgpharma.com This can be particularly advantageous for developing treatments for rare diseases, where the patient population is small and conducting large-scale clinical trials can be challenging. glgpharma.com

Furthermore, the established manufacturing processes for a repurposed drug can also contribute to a more efficient development timeline. The challenges of scaling up production and ensuring quality control have often been addressed, allowing for a more rapid transition to clinical trial supply and eventual commercial manufacturing. For the research community, the availability of a well-characterized compound facilitates more reliable and reproducible experimental results.

ImplicationDescriptionBenefit for this compound Research
Established Safety Profile Previous clinical testing has provided data on the drug's safety and tolerability in humans. nih.govfrontiersin.orgReduces the need for extensive early-stage safety studies, allowing a quicker transition to efficacy trials. technologynetworks.com
Known Pharmacokinetics Data on the drug's absorption, distribution, metabolism, and excretion (ADME) is often available. frontiersin.orgFacilitates more informed study design for new indications.
Accelerated Timelines The drug development process can be significantly shorter compared to new chemical entities. nih.govEnables a faster path to potential clinical application for patients. glgpharma.com
Reduced Costs Bypassing some of the early discovery and preclinical phases lowers the overall financial investment. technologynetworks.comAllows for more efficient allocation of research and development funds.
Streamlined Regulatory Process Pathways like the FDA's 505(b)(2) can be utilized for a more efficient review process. glgpharma.comPotentially faster approval for new therapeutic uses.

Unresolved Mechanistic Questions and Hypotheses

While this compound's primary mechanism is the inhibition of STAT3 DNA binding, several unresolved questions and hypotheses common to the broader class of STAT3 inhibitors likely apply to its ongoing investigation. glgpharma.com The complexity of STAT3 signaling presents multiple avenues for further research to fully elucidate the downstream consequences of its inhibition. tvarditherapeutics.com

A significant area of inquiry revolves around the potential for off-target effects and the broader cellular impact of STAT3 inhibition. For instance, some small molecule STAT3 inhibitors, like Stattic, have been shown to have effects independent of their action on STAT3, such as reducing histone acetylation. nih.gov A critical unresolved question for this compound is its degree of specificity for STAT3 over other members of the STAT family and other unrelated cellular proteins. Understanding the complete target engagement profile of this compound is essential for a comprehensive assessment of its biological activity.

Another area of active investigation is the role of non-phosphorylated STAT3 in cancer biology. tvarditherapeutics.com While the canonical STAT3 pathway involves phosphorylation for activation, there is growing evidence that unphosphorylated STAT3 also has functions within the cell. nih.gov A key hypothesis to be explored is whether this compound's inhibition of DNA binding affects the functions of both phosphorylated and non-phosphorylated STAT3. If non-phosphorylated STAT3 also plays a role in gene transcription, an inhibitor that blocks DNA binding could have a broader impact than one that only prevents phosphorylation-dependent dimerization. nih.gov

The impact of STAT3 inhibition on the tumor microenvironment and anti-tumor immunity is another complex and not fully understood aspect. tvarditherapeutics.com STAT3 is known to play a role in suppressing anti-tumor immune responses. tvarditherapeutics.com Therefore, a central hypothesis is that by inhibiting STAT3, this compound may not only have direct effects on tumor cells but could also enhance the body's immune response against the cancer. The precise mechanisms by which STAT3 inhibition remodels the immune landscape within a tumor are a subject of ongoing research.

Finally, the potential for the development of resistance to STAT3 inhibitors is a critical long-term question. As with many targeted therapies, cancer cells may develop mechanisms to bypass the effects of the drug. Research into potential resistance pathways and strategies to overcome them will be crucial for the sustained clinical success of this compound and other STAT3 inhibitors.

Preclinical Investigation of Glg 801: Methodologies and Mechanistic Findings

In Vitro Experimental Models for Mechanistic Elucidation

To understand the precise mechanisms by which GLG-801 exerts its inhibitory effects on STAT3, a range of in vitro experimental models and assays have been employed. These methodologies allow for detailed analysis of STAT3 phosphorylation, transcriptional activity, dimerization, nuclear localization, target gene expression, and post-translational modifications.

Cell Line Selection and Preparation

Preclinical studies investigating this compound's impact on STAT3 signaling often utilize various human cancer cell lines that exhibit constitutive STAT3 activation. Notable examples include leukemia cell lines such as Jurkat and MEC-1, which are frequently used to assess the inhibition of STAT3 phosphorylation guidetopharmacology.org. Human hepatoma cells (HepG2) and human embryonic kidney cells (HEK-293) have also been employed, particularly in studies involving luciferase reporter gene assays to evaluate STAT3 transcriptional activity mims.com. Additionally, chronic myeloid leukemia (K562) cells have been used to investigate STAT3 inhibition and its correlation with gene expression. THP-1 cells, a human monocytic leukemia cell line, are another model system utilized for STAT3 luciferase reporter assays. These cell lines are typically cultured under standard conditions and prepared for experiments by appropriate seeding densities and treatments with this compound or control agents.

Assays for STAT3 Phosphorylation Inhibition

Inhibition of STAT3 phosphorylation, particularly at tyrosine 705 (Y705), is a critical endpoint in evaluating the efficacy of STAT3 inhibitors. Western blotting is a widely used technique for this purpose, enabling the detection and quantification of phosphorylated STAT3 (pY705-STAT3) levels in cell lysates guidetopharmacology.org. By comparing pY705-STAT3 levels in this compound-treated cells versus untreated or vehicle-treated controls, researchers can determine the compound's ability to suppress STAT3 activation. Studies have shown that this compound (referred to as "this compound" in some contexts) inhibits STAT3 phosphorylation in leukemia cell lines such as Jurkat and MEC-1 guidetopharmacology.org.

An example of preclinical findings related to this compound's inhibitory effect on STAT3 phosphorylation is presented in the table below, indicating its potency in Jurkat cells.

Cell LineEndpoint (Assay)Observed Efficacy (IC50)
Jurkat CellsSTAT3 Inhibition (Western Blotting)12.3 ± 1.8 µM guidetopharmacology.org

Assays for STAT3 Transcriptional Activity

The primary function of activated STAT3 is to translocate to the nucleus and induce the transcription of specific target genes. Luciferase reporter gene assays are a common and sensitive method to quantify STAT3 transcriptional activity. In these assays, cells are transfected with a plasmid containing a luciferase reporter gene driven by STAT3 response elements (e.g., STAT3-specific reporter). Upon STAT3 activation (e.g., by cytokines like IL-6), the endogenous STAT3 binds to these response elements, leading to luciferase expression, which can be measured as luminescence mims.com. This compound has been shown to inhibit IL-6 induced STAT3 transcriptional activity in human HepG2 cells, indicating its ability to interfere with the downstream signaling events of STAT3 activation mims.com. Similar assays have been performed in HEK 293 cells and THP-1 cells to monitor the STAT3 signal transduction pathway.

Studies on STAT3 Dimerization and Nuclear Localization

STAT3 activation involves its dimerization, typically via intermolecular phosphorylated tyrosine-SH2 interactions, followed by translocation from the cytoplasm to the nucleus. Once in the nucleus, STAT3 dimers bind to specific DNA elements at the promoter sites of target genes. This compound's reported mechanism of action is the inhibition of pSTAT3 binding to DNA mims.comfishersci.canih.gov. This directly impacts the final step of STAT3's nuclear function.

While direct FRET (Fluorescence Resonance Energy Transfer) or immunofluorescence studies specifically using this compound to observe dimerization and nuclear localization were not explicitly detailed in the search results, these techniques are standard for investigating STAT3 dynamics. FRET studies, for instance, using STAT3 fusion proteins with fluorescent tags (e.g., CFP and YFP) in living cells like HepG2 and HEK-293, have demonstrated STAT3 dimerization and its increase upon cytokine stimulation, as well as its redistribution to the nucleus. Immunofluorescence microscopy is used to visualize the subcellular localization of STAT3 within cells, confirming its nuclear translocation upon activation. The inhibitory effect of this compound on DNA binding implies a disruption of this crucial nuclear event.

Analysis of STAT3 Target Gene Expression

Activated STAT3 regulates the expression of numerous genes involved in cell proliferation, survival, angiogenesis, and immune function. Quantitative real-time PCR (RT-qPCR) is a widely utilized method to analyze the mRNA expression levels of these STAT3 target genes in response to this compound treatment. By measuring the changes in mRNA levels of specific genes, researchers can assess the functional consequences of STAT3 inhibition by this compound.

Commonly investigated STAT3 target genes include:

Anti-apoptotic genes : Mcl-1 and Bcl-XL

Cell cycle progression genes : c-myc and survivin

Other oncogenic genes : HK2, HIF1A, and MMP2

Studies have shown that inhibition of STAT3 can lead to the significant downregulation of these target genes. For example, in prostate cancer stem-like cells, treatment with a STAT3 inhibitor resulted in the downregulation of Mcl-1, Bcl-XL, c-myc, and survivin mRNA expression, supporting the role of STAT3 signaling in cell survival.

Investigations into STAT3 Post-Translational Modifications

Beyond the canonical tyrosine 705 phosphorylation, STAT3 activity is modulated by a variety of post-translational modifications (PTMs) that can influence its stability, localization, and transcriptional capacity. These modifications include:

Serine 727 phosphorylation (pS727-STAT3) : This modification can enhance STAT3 transcriptional activity and is necessary for its mitochondrial activities.

Acetylation : Acetylation of specific lysine (B10760008) residues, such as Lysine 685 (K685), can stabilize STAT3 dimers and affect its transcriptional activity.

Methylation : Methylation of various N-terminal lysine residues can regulate STAT3's transcriptional activity, as observed in cancer cells.

Sumoylation, Ubiquitination, and ISGylation : These modifications can affect STAT3 function and localization, including proteasomal degradation via ubiquitination.

Studies on Chemotherapy-Resistant Cell Models

Preclinical research has explored this compound's efficacy in addressing chemotherapy resistance, a significant challenge in oncology. The STAT3 pathway is known to contribute to drug resistance in cancer cells by enhancing their growth rate and migratory capabilities fishersci.ca. Inhibition of STAT3 signaling has been shown to impair cancer progression and promote chemotherapy-mediated cell death, suggesting a potential role for STAT3 inhibitors in overcoming resistance fishersci.ca.

While specific detailed findings for this compound in chemotherapy-resistant cell models were not extensively detailed, related compounds developed by GLG Pharma, such as GLG-302, have demonstrated the ability to reverse chemotherapy resistance in both in vivo and in vitro settings, enabling the re-sensitization of resistant tumors to subsequent treatments. This is particularly relevant as cancer stem cells, often implicated in chemotherapy resistance and metastasis, exhibit high levels of activated p-STAT3 guidetopharmacology.org. This suggests that this compound, as a STAT3 inhibitor, may exert similar effects by targeting this crucial pathway in resistant cell populations.

In Vivo Research Models for Pathway Modulation and Biological Activity

Preclinical in vivo studies have been instrumental in understanding this compound's effects on STAT3 pathway modulation and its broader biological activities. These studies have utilized various mouse models to investigate this compound's impact on disease progression and its underlying mechanisms.

Mouse Models for STAT3 Activation Studies (e.g., polycystic kidney mouse model)

This compound has been investigated in mouse models of polycystic kidney disease (PKD), a condition characterized by aberrant cell proliferation driven, in part, by STAT3 activation guidetopharmacology.orgmims.com. Early studies demonstrated that this compound effectively inhibited STAT3 activation and reduced renal cyst formation in a mouse model of polycystic kidney disease mims.com. This highlights this compound's capacity to modulate STAT3 signaling in vivo in a disease context beyond oncology. The expression of JAK2, an upstream activator of STAT3, is notably high in PKD kidneys, particularly in cyst-lining cells, and its inhibition has been shown to reduce cystogenesis. Pyrimethamine (B1678524) (this compound) has been identified as an inhibitor that modulates STAT signaling pathways in adult polycystic kidney disease.

Murine Xenograft Models for STAT3 Pathway Suppression

Murine xenograft models are commonly employed to assess the in vivo antitumor activity of compounds. In these models, human cancer cells, often engineered to be STAT3-dependent, are implanted into immunodeficient mice. This compound has been evaluated in such models, with key endpoints including tumor volume reduction and survival rates. These studies aim to demonstrate the compound's ability to suppress the STAT3 pathway, leading to a reduction in tumor growth.

An example of observed efficacy in a murine xenograft model for this compound is presented below:

Model TypeEndpointObserved Efficacy (Mean ± SD)
Murine XenograftTumor Volume Reduction58% ± 9% (Day 21)

Mouse Models for Breast Cancer Research (mechanistic studies)

This compound has shown direct antitumor activity in two distinct breast cancer mouse models mims.com. The active STAT3 protein is frequently found in various cancer types, including breast cancer, where its inhibition can enhance the effectiveness of chemotherapy and other targeted therapies. While specific mechanistic details of this compound's action in these models were not fully elaborated, the general understanding is that STAT3 inhibition plays a critical role in controlling tumor cell proliferation and survival in breast cancer. Mouse models, including genetically engineered models (GEMMs) and those derived from established human breast cancer cell lines like MCF-7, T47D, and ZR-75-1, are widely used for mechanistic studies in breast cancer research.

Assessment of STAT3 Pathway Biomarkers in Biological Samples (e.g., ELISA, Flow Cytometry for IL-6/JAK/STAT3 pathway suppression)

The assessment of STAT3 pathway biomarkers in biological samples is critical for understanding the pharmacodynamic effects of this compound. Preclinical validation of this compound's activity often involves monitoring the suppression of the IL-6/JAK/STAT3 pathway in serum samples using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Flow Cytometry. These methods allow for the quantification of key components and downstream effectors of the STAT3 pathway, providing insights into the compound's mechanistic impact.

Biomarkers assessed in preclinical and early clinical studies related to STAT3 inhibition include:

STAT3 (cytoplasmic/nuclear/total) and phosphorylated STAT3 (p-STAT3) : Direct measures of STAT3 activation.

Proliferation markers : Such as Ki-67 and Cyclin D1, indicating cellular proliferation rates.

Downstream markers of STAT3 activation : Including Survivin and PDL-1, which are genes regulated by STAT3 and contribute to cell survival and immune evasion.

Cytokines : Such as IL-6, which is a key activator of the JAK/STAT3 pathway.

Methodologies for Analyzing Biological Activity in Preclinical Animal Models

A range of methodologies are employed to analyze the biological activity of this compound in preclinical animal models, providing a comprehensive understanding of its effects. These include:

Tumor Volume Measurement : In xenograft models, the size of implanted tumors is regularly measured to assess the compound's ability to inhibit tumor growth.

Histopathological Analysis : Tissue samples from treated animals are examined microscopically to assess changes in tissue architecture, cellular morphology, and disease progression (e.g., renal cyst formation in PKD models).

Molecular Biomarker Assessment : Techniques such as Western blotting are used to detect changes in protein expression and phosphorylation, particularly for STAT3 and its upstream kinases (JAKs).

Gene Expression Profiling : Methods like RT-qPCR and RNA sequencing can be used to analyze changes in gene expression patterns related to STAT3 signaling and other relevant pathways.

Immunohistochemistry and Immunofluorescence : These techniques allow for the visualization and localization of specific proteins (e.g., STAT3, p-STAT3) within tissues.

Flow Cytometry : Used for the analysis of cell populations, including immune cells, and the detection of intracellular and surface markers, such as those related to IL-6/JAK/STAT3 pathway suppression in biological samples.

ELISA : Employed to quantify cytokine levels (e.g., IL-6) and other soluble biomarkers in serum or tissue lysates, reflecting pathway activity.

These methodologies, often used in combination, provide robust data on this compound's impact on STAT3 signaling and its downstream biological effects in relevant disease models.

Advanced Research Techniques and Analytical Approaches in Stat3 Inhibition Studies

Techniques for Assessing Molecular Interactions

Understanding the precise molecular interactions between GLG-801 and its targets is crucial for elucidating its mechanism of action. Several biophysical techniques are employed to characterize these interactions.

Surface Plasmon Resonance (SPR) Analysis for Binding Dissociation Constants

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring and quantification of molecular interactions. mosbri.eumercodia.comevotec.combeactica.comjacksonimmuno.com This method measures changes in the refractive index at a sensor surface, which occur upon the binding of an analyte to an immobilized ligand. mosbri.eujacksonimmuno.com SPR provides valuable kinetic data, including association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD), offering insights into the affinity and specificity of molecular binding events. mosbri.eujacksonimmuno.com

This compound (pyrimethamine) is known to inhibit the binding of phosphorylated STAT3 (pSTAT3) to DNA. glgpharma.com While direct SPR studies specifically detailing the binding dissociation constants of this compound with STAT3 were not explicitly found in the provided search results, 3D modeling studies have indicated that pyrimethamine (B1678524) can occupy the SH2 domain of the STAT3 protein with high avidity, exhibiting a half-maximal activity (EC50) for STAT3 inhibition at approximately 1.5 µM. ashpublications.org This suggests a direct interaction that could be characterized by SPR. SPR is a highly suitable technique for characterizing the binding of small-molecule inhibitors to protein targets like STAT3, and it has been used to verify the affinity and interaction between other STAT3 inhibitors and the STAT3 protein. mdpi.comrsc.org

Cellular Thermal Shift Assays (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method used to assess drug-target engagement in a physiological context, such as within intact cells or tissues. thno.orgwindows.net The principle behind CETSA is that when a small molecule binds to its target protein, it often induces a ligand-dependent stabilization of the protein's folded structure, thereby increasing its resistance to thermal denaturation. thno.orgwindows.net This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment at various temperatures. thno.orgwindows.net

CETSA has been adapted and utilized for STAT proteins to evaluate the ability of various inhibitors to engage STAT proteins in biological settings. thno.org While pyrimethamine's role as a STAT3 inhibitor is well-established, its primary mechanism of STAT3 inhibition appears to be indirect, through the inhibition of dihydrofolate reductase (DHFR), which then leads to downstream inhibition of STAT3 signaling. researchgate.netnih.govnih.govresearchgate.net Studies employing proteome integral solubility alteration (PISA), a quantitative proteome profiling approach related to thermal stability, identified human DHFR as a direct molecular target of pyrimethamine. nih.govresearchgate.net This indicates that while CETSA-like techniques are valuable for target engagement studies, pyrimethamine's direct interaction with STAT3 itself via CETSA may not be the primary focus due to its indirect mechanism of action on STAT3.

Chemical Protein Stability Assays (CPSA)

Chemical Protein Stability Assays (CPSA) broadly encompass methods that assess the stability of proteins in response to chemical denaturants or other chemical perturbations. These assays often involve exposing proteins to a gradient of denaturing agents (e.g., guanidinium (B1211019) chloride or urea) and monitoring changes in their folded state, typically through spectroscopic methods like fluorescence. nih.govbrowin.commdpi.com Ligand binding can alter a protein's susceptibility to chemical denaturation, providing insights into drug-target interactions and protein stability.

As mentioned, the proteome integral solubility alteration (PISA) approach, which was used to identify DHFR as a target of pyrimethamine, is a form of chemical protein stability assay. nih.govresearchgate.net PISA leverages the concept that changes in protein solubility induced by small molecule binding, often under elevated temperatures, are indicative of altered protein stability. researchgate.net This technique has been instrumental in elucidating the direct molecular target of pyrimethamine, thereby contributing to the understanding of its mechanism of action in STAT3 inhibition.

Omics-Based Approaches for Pathway Elucidation

'Omics'-based approaches, such as transcriptomics and proteomics, provide comprehensive insights into the cellular responses to drug treatment, allowing for a systems-level understanding of pathway modulation.

Transcriptomics in Response to this compound (e.g., gene expression profiling)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions, providing a snapshot of gene expression. Techniques like RNA sequencing (RNA-seq) are used for gene expression profiling, which can confirm the suppression of specific signaling pathways, such as the STAT3 pathway.

This compound (pyrimethamine) has been shown to inhibit STAT3-dependent reporter gene expression. oup.comresearchgate.net In clinical trials, a key objective for this compound is to evaluate its impact on STAT3 levels (cytoplasmic, nuclear, and total) and phosphorylated STAT3 (p-STAT3) in tumor biopsy specimens and circulating tumor cells (CTCs). clinicaltrialsregister.eu This assessment inherently relies on transcriptomic analysis to understand the downstream transcriptional effects of STAT3 inhibition. Studies have demonstrated that pyrimethamine inhibits STAT3-dependent gene expression in CLL cells ex vivo. ashpublications.org Furthermore, the STAT3-inhibitory effects of pyrimethamine are linked to a deficiency in reduced folate resulting from DHFR inhibition, which directly impacts the regulation of STAT3 transcriptional activity. nih.gov

Proteomics and Phosphoproteomics for STAT3 PTM Analysis

Proteomics is the large-scale study of proteins, while phosphoproteomics specifically focuses on phosphorylated proteins, a crucial post-translational modification (PTM) that often regulates protein activity and signaling pathways. glgpharma.comrsc.orgomicsdi.orgaacrjournals.org Given that the phosphorylation of STAT3 (p-STAT3) is essential for its activation and plays a significant role in cancer, phosphoproteomic analysis is particularly relevant for understanding the impact of STAT3 inhibitors. guidetopharmacology.orgoup.com These 'omics' approaches are invaluable for identifying dysfunctional kinase activities and guiding the development of therapeutic agents. glgpharma.comrsc.org

Research has shown that pyrimethamine (this compound) can significantly decrease pSTAT3 in a dose-dependent manner and reduce the pSTAT3/STAT3 ratio in human autosomal dominant polycystic kidney disease (ADPKD) cells, without altering total STAT3 levels. oup.comresearchgate.net However, it is also noted that pyrimethamine does not consistently affect STAT3 phosphorylation, nuclear translocation, or DNA binding at concentrations sufficient to inhibit its transcriptional activity, suggesting a more complex or novel mechanism of inhibition, possibly downstream of phosphorylation. nih.govnih.govresearchgate.netresearchgate.net The ongoing clinical trials for this compound explicitly aim to evaluate whether the compound modifies STAT3 (cytoplasmic/nuclear/total) and p-STAT3 levels in tumor biopsy specimens and CTCs, directly employing proteomic and phosphoproteomic methodologies to monitor drug efficacy and pathway modulation. clinicaltrialsregister.eu

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of GLG-801's Precise Interaction with the pSTAT3-DNA Complex

While it is established that this compound inhibits the binding of phosphorylated STAT3 (pSTAT3) to its DNA consensus sequences, the precise molecular details of this interaction are yet to be fully elucidated. glgpharma.com Future investigations should prioritize a multi-faceted approach to comprehensively map the binding interface and the mechanism of inhibition.

Key unanswered questions include:

Does this compound directly bind to the DNA-binding domain of pSTAT3, or does it interact with other domains to allosterically induce a conformational change that prevents DNA engagement?

What are the specific amino acid residues within the pSTAT3 protein that are critical for the binding of this compound?

Does this compound compete with DNA for the same binding site on pSTAT3, or does it bind to a distinct pocket to prevent the pSTAT3-DNA complex formation?

To address these questions, a combination of biophysical and computational techniques will be essential.

Research ApproachObjective
X-ray Co-crystallography To obtain a high-resolution three-dimensional structure of the this compound-pSTAT3 complex.
Cryo-Electron Microscopy (Cryo-EM) To visualize the interaction of this compound with the full pSTAT3 dimer-DNA complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy To map the binding site of this compound on pSTAT3 in solution and identify conformational changes upon binding.
Molecular Dynamics Simulations To model the dynamic interactions between this compound, pSTAT3, and DNA at an atomic level.

Investigation of Potential Off-Target Molecular Interactions Beyond the Canonical STAT3 Pathway

A critical aspect of preclinical drug development is the characterization of a compound's selectivity and the identification of potential off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repurposing. For this compound, a systematic and unbiased investigation of its broader molecular interaction profile is a high-priority research direction.

Future studies should aim to:

Profile the binding of this compound against a broad panel of kinases and other ATP-binding proteins to assess its selectivity.

Perform unbiased proteome-wide screens to identify any cellular proteins that interact with this compound.

Evaluate the selectivity of this compound for STAT3 over other members of the STAT family (e.g., STAT1, STAT5), as some level of cross-reactivity has been suggested for related compounds. nih.gov

The following table outlines potential methodologies for these investigations.

MethodologyPurpose
Kinome Scanning To quantitatively assess the binding affinity of this compound against a large panel of recombinant human kinases.
Affinity Chromatography-Mass Spectrometry To identify cellular proteins that bind to immobilized this compound from cell lysates.
Cellular Thermal Shift Assay (CETSA) To identify direct targets of this compound in intact cells by measuring changes in protein thermal stability upon drug binding.

Role of this compound in Modulating Non-Canonical STAT3 Activities (e.g., mitochondrial or ER-associated STAT3)

Beyond its canonical role as a nuclear transcription factor, STAT3 has been shown to have important functions in other cellular compartments, including the mitochondria and the endoplasmic reticulum (ER). nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net The impact of this compound on these non-canonical STAT3 activities is currently unknown and represents a significant gap in our understanding of its cellular effects.

Future research should investigate:

Whether this compound can influence the translocation of STAT3 to the mitochondria and its subsequent role in regulating the electron transport chain and cellular respiration. nih.govnih.gov

The effect of this compound on the interaction of STAT3 with proteins in the ER and its involvement in regulating ER stress and calcium homeostasis. researchgate.netresearchgate.net

Exploration of this compound's Influence on Specific STAT3 Post-Translational Modification Dynamics

The activity of STAT3 is intricately regulated by a variety of post-translational modifications (PTMs), including phosphorylation, acetylation, and methylation. nih.govnih.govnih.govresearchgate.netnih.govelsevierpure.com While this compound targets the downstream event of DNA binding, it is plausible that it may also indirectly influence the dynamics of STAT3 PTMs.

Unanswered questions in this area include:

Does the inhibition of pSTAT3-DNA binding by this compound lead to a feedback mechanism that alters the phosphorylation status of STAT3 at tyrosine 705 or serine 727? nih.govnih.gov

Could this compound affect the acetylation or methylation of STAT3, which are known to be important for its transcriptional activity and interactions with other proteins? nih.govnih.govelsevierpure.com

Understanding this compound's Impact on Cellular Processes Modulated by STAT3 (e.g., autophagy, cell differentiation, immune cell regulation)

STAT3 is a critical regulator of a wide array of cellular processes that are fundamental to both normal physiology and disease. A comprehensive understanding of how this compound impacts these processes is essential for predicting its therapeutic effects and potential side effects.

Key areas for future investigation include:

Autophagy: Does this compound modulate autophagy, a cellular recycling process in which STAT3 has been implicated?

Cell Differentiation: How does this compound affect the differentiation of various cell types, such as stem cells and immune cells, where STAT3 plays a pivotal role?

Immune Cell Regulation: What is the impact of this compound on the function of various immune cell populations, including T cells, B cells, and myeloid cells, where STAT3 is a key signaling node? nih.govsemanticscholar.org

The following table outlines potential experimental approaches to address these questions.

Cellular ProcessExperimental Approach
Autophagy Monitor the formation of autophagosomes and the flux of autophagic cargo in cells treated with this compound using fluorescence microscopy and western blotting for autophagy markers (e.g., LC3, p62).
Cell Differentiation Assess the effect of this compound on the differentiation of embryonic stem cells or hematopoietic progenitor cells by analyzing the expression of lineage-specific markers.
Immune Cell Regulation Analyze the impact of this compound on T cell proliferation, cytokine production, and the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

Development of Novel Research Tools and Methodologies to Study this compound's Mechanistic Scope

To facilitate a more in-depth investigation of this compound's mechanism of action and its cellular targets, the development of specialized chemical biology tools is crucial. These tools would enable more precise and dynamic studies of the compound's behavior in complex biological systems.

Future efforts in this area could focus on the development of:

Photo-activatable this compound Probes: These would allow for the precise temporal and spatial control of this compound activity, enabling the study of its immediate effects on cellular signaling. nih.gov

Clickable this compound Analogs: The incorporation of a "clickable" chemical handle would facilitate the identification of this compound's binding partners through affinity-based proteomics. nih.govthermofisher.com

Radiolabeled this compound for In Vivo Imaging: The synthesis of a radiolabeled version of this compound could enable non-invasive imaging of its biodistribution and target engagement in preclinical models using techniques such as Positron Emission Tomography (PET). nih.govnih.govmdanderson.orgresearchgate.net

Q & A

Q. What experimental models are recommended for studying GLG-801's mechanism of action in STAT3 inhibition?

Methodological Answer: Use a combination of in vitro and in vivo models. For in vitro studies, employ STAT3-overexpressing cancer cell lines (e.g., MDA-MB-231 for TNBC) treated with this compound, followed by Western blotting to assess STAT3 phosphorylation levels . For in vivo validation, murine xenograft models with tumor volume measurements and immunohistochemical analysis of STAT3 pathway markers are recommended. Ensure dose-response curves are established to differentiate efficacy from toxicity .

Q. How can researchers validate this compound's target specificity in preclinical studies?

Methodological Answer: Combine siRNA-mediated STAT3 knockdown with this compound treatment in parallel experiments. A lack of additive effect in STAT3-silenced cells would confirm target specificity. Additionally, use proteome-wide profiling (e.g., mass spectrometry) to identify off-target interactions, ensuring results are compared to known STAT3 inhibitors as controls .

Advanced Research Questions

Q. What statistical approaches are critical for resolving contradictions in this compound efficacy data across heterogeneous tumor samples?

Methodological Answer: Apply mixed-effects models to account for inter-tumor variability in clinical trial data. For preclinical discrepancies, use Bayesian meta-analysis to weigh evidence from multiple studies, prioritizing datasets with rigorous controls (e.g., matched patient-derived xenografts). Sensitivity analysis should isolate confounding variables such as tumor microenvironment heterogeneity .

Q. How should researchers design Phase I/II trials for this compound to balance safety and efficacy endpoints?

Methodological Answer: Adopt a 3+3 dose-escalation design with pharmacokinetic (PK) and pharmacodynamic (PD) biomarkers (e.g., serum STAT3 levels) monitored at each tier. For efficacy, use RECIST criteria for tumor response, but integrate longitudinal PD assessments (e.g., liquid biopsies) to correlate STAT3 inhibition with clinical outcomes. Include a biomarker-driven patient stratification arm to address inter-patient variability .

Q. What methodologies are effective for analyzing this compound's synergistic potential with existing therapies?

Methodological Answer: Use Chou-Talalay combination index (CI) analysis in in vitro models, where CI < 1 indicates synergy. For in vivo validation, employ factorial design experiments testing this compound with standard therapies (e.g., paclitaxel in TNBC). Transcriptomic profiling (RNA-seq) of treated tumors can identify pathway crosstalk, with validation via CRISPR-Cas9 knockout of candidate genes .

Q. How can researchers address discrepancies between preclinical and clinical data on this compound's bioavailability?

Methodological Answer: Perform comparative PK/PD studies using species-specific physiologically based pharmacokinetic (PBPK) modeling. Cross-validate results with microdosing trials in healthy volunteers, using accelerator mass spectrometry to trace low-dose this compound distribution. Adjust formulations (e.g., nanoparticle encapsulation) if poor solubility or first-pass metabolism is identified as a barrier .

Data Analysis and Interpretation

Q. What tools are recommended for visualizing this compound's impact on STAT3 signaling networks?

Methodological Answer: Use pathway enrichment tools (e.g., GSEA, Ingenuity IPA) to map RNA-seq or proteomics data onto STAT3-related networks. For dynamic modeling, employ Boolean or ordinary differential equation (ODE)-based frameworks to simulate this compound's dose-dependent inhibition. Validate predictions with phospho-flow cytometry for single-cell STAT3 activity .

Q. How should researchers handle missing data in longitudinal this compound clinical trials?

Methodological Answer: Apply multiple imputation (MI) methods with sensitivity analysis to assess bias. For monotone missing data (e.g., patient dropout), use pattern-mixture models. Pre-specify handling protocols in the statistical analysis plan (SAP) to maintain reproducibility, and report missing data patterns in CONSORT diagrams .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound's in vivo efficacy studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies: disclose sample size calculations, randomization methods, and blinding protocols. Share raw data (e.g., tumor measurements, histology images) in public repositories like Zenodo. Use syngeneic models alongside xenografts to confirm immune-independent effects .

Q. How can researchers mitigate bias in this compound's clinical trial design?

Methodological Answer: Implement block randomization and central blinded review for endpoint assessment. Pre-register trials on ClinicalTrials.gov with explicit inclusion/exclusion criteria. For exploratory endpoints, use false discovery rate (FDR) correction to adjust for multiple comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.